4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione
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Overview
Description
4-(3,4-Dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with dimethylanilino and dimethoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione typically involves multiple steps. One common method starts with the preparation of 3,4-dimethylaniline, which is then reacted with other reagents to form the desired quinazoline derivative. The reaction conditions often include the use of solvents like chloroform or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce new alkyl or aryl groups into the molecule .
Scientific Research Applications
4-(3,4-Dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylaniline: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and have been studied for their antimicrobial and anticancer properties.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
4-(3,4-Dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of dimethylanilino and dimethoxy groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
901721-27-5 |
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Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.43 |
IUPAC Name |
4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O2S/c1-10-5-6-12(7-11(10)2)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24) |
InChI Key |
ZOIMFIZZMJZRTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C |
solubility |
not available |
Origin of Product |
United States |
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